

Suc-Leu-Tyr-AMC chemical properties

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Compound of Interest

Compound Name: Suc-Leu-Tyr-AMC

Cat. No.: B549510

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Technical Guide: Suc-Leu-Tyr-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **Suc-Leu-Tyr-AMC** (N-Succinyl-L-leucyl-L-tyrosine 7-amido-4-methylcoumarin), a fluorogenic substrate widely utilized in biochemical assays. This document details its core chemical attributes, mechanisms of action, and practical experimental applications, with a focus on enabling researchers to effectively employ this tool in their studies.

Core Chemical Properties

Suc-Leu-Tyr-AMC is a synthetic peptide derivative that serves as a sensitive substrate for various proteases. Its chemical characteristics are fundamental to its function in enzymatic assays.

Property	Value	Reference
CAS Number	94367-20-1	[1] [2] [3]
Molecular Formula	C29H33N3O8	[1] [3]
Molecular Weight	551.6 g/mol	
Appearance	Crystalline solid / Lyophilized powder	
Purity	≥98%	

Solubility

The solubility of **Suc-Leu-Tyr-AMC** is a critical factor for its use in aqueous buffer systems typical of enzymatic assays.

Solvent	Concentration
DMF	30 mg/ml
DMSO	30 mg/ml
Ethanol	20 mg/ml
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/ml

Table data sourced from Cayman Chemical product information.

Mechanism of Action and Enzyme Specificity

Suc-Leu-Tyr-AMC is a fluorogenic substrate designed for the detection of protease activity. The underlying principle of its application is the enzymatic cleavage of the amide bond between the tyrosine residue and the fluorescent 7-amino-4-methylcoumarin (AMC) group.

Upon cleavage by a protease, the AMC moiety is released, resulting in a significant increase in fluorescence. This change in fluorescence intensity can be monitored over time to determine the rate of the enzymatic reaction.

This substrate is particularly useful for measuring the chymotrypsin-like peptidase activity of the 20S proteasome. Additionally, it is a known substrate for other proteases, including:

- Calpain I and II
- Papain
- Ti protease from *E. coli*

The fluorescence of the liberated AMC is characterized by the following spectral properties:

Fluorescence Property	Wavelength
Excitation Maximum	360 nm
Emission Maximum	460 nm

Table data sourced from multiple suppliers.

Experimental Protocols

The following provides a generalized methodology for utilizing **Suc-Leu-Tyr-AMC** in a protease activity assay. It is essential to optimize specific conditions, such as substrate and enzyme concentrations, for each experimental setup.

Preparation of Reagents

- **Substrate Stock Solution:** Prepare a stock solution of **Suc-Leu-Tyr-AMC** in an appropriate organic solvent, such as DMSO, at a concentration of 10-25 mM. Store this stock solution at -20°C, protected from light.
- **Assay Buffer:** The choice of assay buffer will depend on the specific enzyme being studied. A common buffer for proteasome activity is 25 mM HEPES, pH 7.5, containing appropriate additives.
- **Enzyme Solution:** Prepare the enzyme solution in the assay buffer to the desired concentration.

Assay Procedure

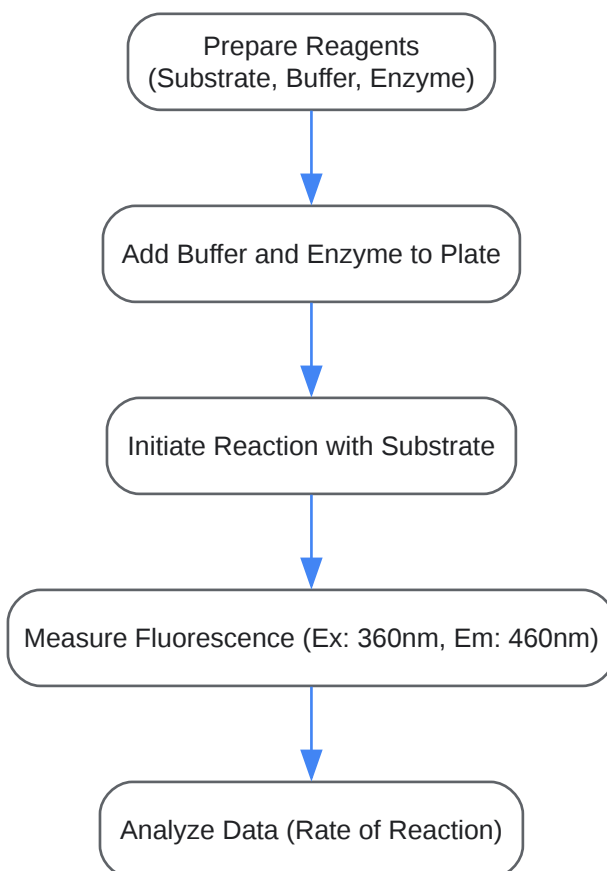
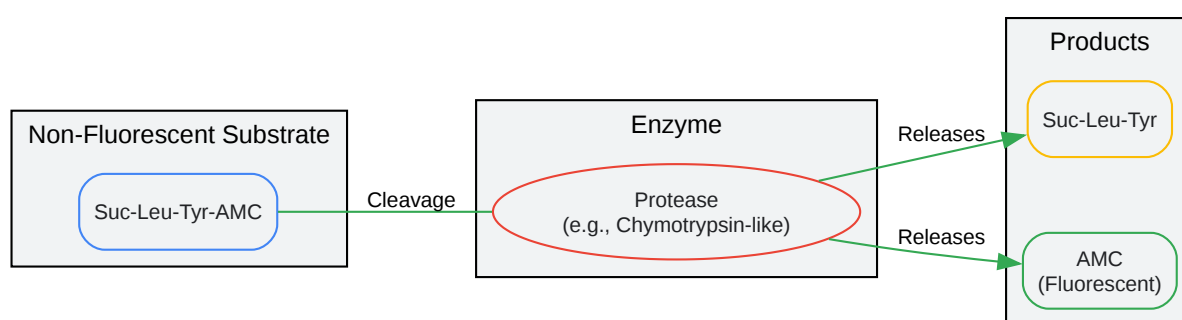
- **Reaction Setup:** In a 96-well microplate suitable for fluorescence measurements, add the assay buffer and the enzyme solution.
- **Substrate Addition:** To initiate the reaction, add the **Suc-Leu-Tyr-AMC** stock solution to a final concentration typically ranging from 10-100 µM.
- **Fluorescence Measurement:** Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation set to ~360 nm and emission set to ~460 nm. Measurements are typically taken at regular intervals over a set period.

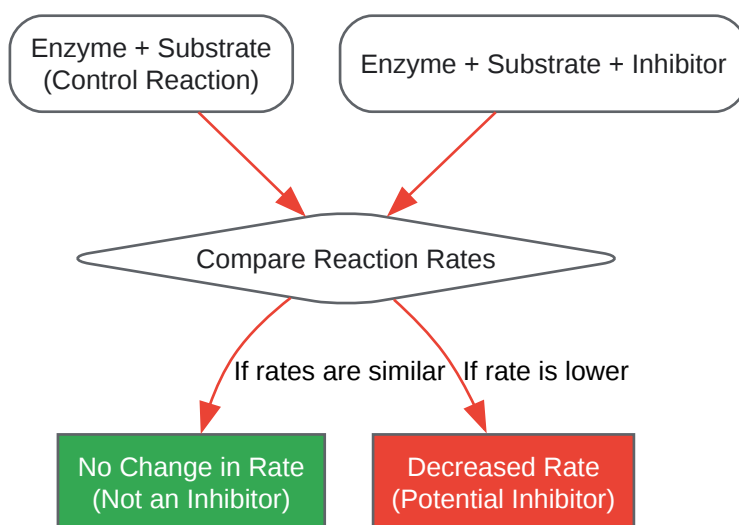
- **Data Analysis:** The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot.

Visualizing the Workflow

Enzymatic Cleavage of Suc-Leu-Tyr-AMC

The following diagram illustrates the fundamental principle of the assay, showing the enzymatic cleavage of **Suc-Leu-Tyr-AMC** and the subsequent release of the fluorescent AMC molecule.





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